2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
Description
This compound belongs to the [1,2,4]triazino[3,4-f]purine class, characterized by a fused triazine-purine core. Key structural features include:
- Substituents: A 2-chloro-6-fluorobenzyl group at the 7-position, methyl groups at the 3- and 9-positions, and an acetamide functional group at the 1-position.
- Functional Groups: The acetamide moiety (-NHCOCH₃) replaces the carboxylic acid (-COOH) found in structurally related compounds (e.g., ), likely enhancing lipophilicity and membrane permeability .
- Molecular Formula: Estimated as C₁₉H₁₈ClFN₈O₃ (based on comparison with and ). The 2-chloro-6-fluorobenzyl group contributes Cl and F atoms, increasing molecular weight and steric bulk compared to analogs with simpler alkyl chains.
The compound’s design leverages halogenation (Cl, F) to modulate electronic effects and receptor binding, while the acetamide group may improve pharmacokinetic properties.
Properties
IUPAC Name |
2-[7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN7O3/c1-9-6-25-14-15(22-17(25)27(23-9)8-13(21)28)24(2)18(30)26(16(14)29)7-10-11(19)4-3-5-12(10)20/h3-5H,6-8H2,1-2H3,(H2,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPYNAIYBYEYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a triazino-purine core that is of particular interest for its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H17ClN6O4
- Molecular Weight : 416.8 g/mol
- IUPAC Name : 2-[7-[(2-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid
- InChI Key : VNTNAHDBUIDGIU-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its effects as an enzyme inhibitor and its potential therapeutic applications in treating diseases such as cancer and infections.
The compound's mechanism of action is primarily through the inhibition of specific enzymes and modulation of receptor functions. It has shown promise in targeting pathways involved in cell proliferation and angiogenesis:
- Enzyme Inhibition : It acts as an inhibitor for several key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound interacts with receptor tyrosine kinases implicated in cancer progression.
Antitumor Activity
Recent studies have indicated that the compound exhibits significant antitumor activity. For instance:
- In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines with IC50 values in the low micromolar range.
- In vivo studies using xenograft models showed a reduction in tumor growth rates when administered orally.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- It displayed activity against several bacterial strains and showed potential as an antibacterial agent.
Enzyme Inhibition Studies
Research has shown that the compound inhibits key enzymes such as:
| Enzyme | IC50 (µM) |
|---|---|
| Dihydrofolate reductase | 0.87 |
| VEGFR-2 kinase | 1.46 |
These findings suggest that the compound may be useful in treating conditions where these enzymes play a critical role.
Case Studies
-
Anticancer Efficacy :
- A study involving human colorectal carcinoma xenografts demonstrated that treatment with the compound led to a significant decrease in tumor volume compared to control groups.
- The study utilized various dosing schedules to optimize efficacy and minimize side effects.
-
Antimicrobial Testing :
- The compound was tested against resistant strains of bacteria and exhibited promising results, suggesting its potential use in developing new antibiotics.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
*Calculated based on analogous structures.
Key Observations:
Fluorine’s small atomic radius and high electronegativity may enhance metabolic stability relative to chlorine-only analogs .
Functional Group Impact :
- The acetamide group in the target and likely improves bioavailability compared to the carboxylic acid in , as amides resist ionization and enhance membrane penetration .
Alkyl vs.
Table 2: Hypothetical Property Comparison
Research Findings:
- For example, the target’s dual halogenation may confer unique kinase inhibition properties absent in ’s mono-chlorinated analog.
- highlights that quantification methods (e.g., chromatography) for such compounds require calibration against structurally related standards due to shared spectral features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
